molecular formula C14H19N3 B7517776 (4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile

(4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile

Cat. No.: B7517776
M. Wt: 229.32 g/mol
InChI Key: CURZHJBQZBFQGZ-UHFFFAOYSA-N
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Description

(4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile typically involves the reaction of 4-benzyl-2-methylpiperazine with acetonitrile under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications, including as a precursor for drug development.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Benzyl-2-methyl-piperazin-1-yl)-acetonitrile include other piperazine derivatives such as:

  • 1-Benzylpiperazine
  • 4-Methylpiperazine
  • 1-(2-Cyanoethyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzyl and methyl groups attached to the piperazine ring and the acetonitrile moiety. These structural elements may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-(4-benzyl-2-methylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-11-16(9-10-17(13)8-7-15)12-14-5-3-2-4-6-14/h2-6,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURZHJBQZBFQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling of 4-Benzyl-2-methyl-piperazine (commercially available from CHESS GmbH) and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+=230.2: AtRet=1.86.
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